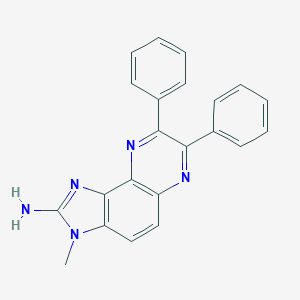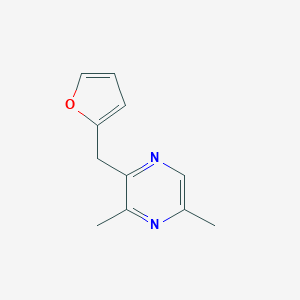
2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine, also known as FDP, is a heterocyclic organic compound that contains a pyrazine ring and a furan ring. It has been found to have various applications in scientific research, particularly in the field of pharmaceuticals. In
Mécanisme D'action
The mechanism of action of 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine is not yet fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by interfering with the function of certain proteins in the body.
Biochemical and Physiological Effects
2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as the growth of certain bacteria and fungi. 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine has also been found to have anti-inflammatory and antioxidant properties, which may help to reduce inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine in lab experiments is that it is relatively easy to synthesize and purify. It also has a high level of stability, which makes it a good candidate for long-term storage. However, one limitation of using 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many possible future directions for research on 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine. One area of interest is the development of 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of interest is the study of 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine's mechanism of action, which may help to shed light on its potential therapeutic applications. Additionally, further research is needed to explore the safety and efficacy of 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine in humans.
Méthodes De Synthèse
The synthesis of 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine involves the reaction of 2-(furan-2-ylmethyl)pyrazine with methylmagnesium bromide, followed by the addition of acetic anhydride and sodium acetate. The product is then purified through column chromatography to obtain 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine in high yield and purity.
Applications De Recherche Scientifique
2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine has been found to have various applications in scientific research, particularly in the field of pharmaceuticals. It has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi. 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine has also been found to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
155272-50-7 |
|---|---|
Nom du produit |
2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine |
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-(furan-2-ylmethyl)-3,5-dimethylpyrazine |
InChI |
InChI=1S/C11H12N2O/c1-8-7-12-11(9(2)13-8)6-10-4-3-5-14-10/h3-5,7H,6H2,1-2H3 |
Clé InChI |
AYHLQEAYCNZHDY-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C)CC2=CC=CO2 |
SMILES canonique |
CC1=CN=C(C(=N1)C)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



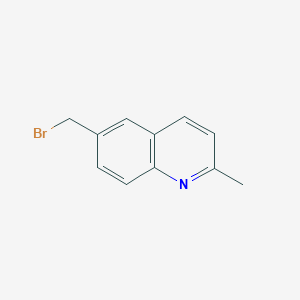

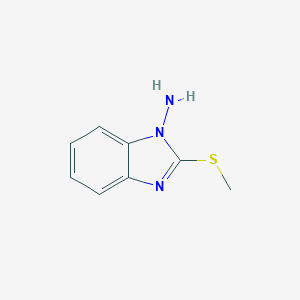
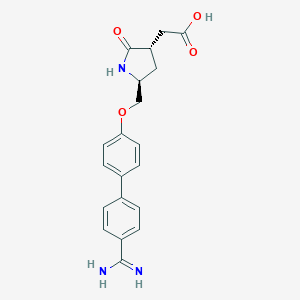
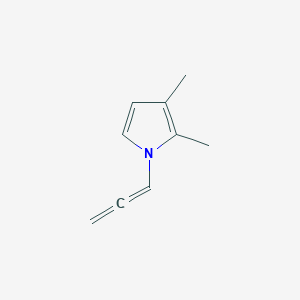

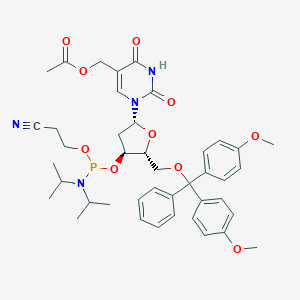

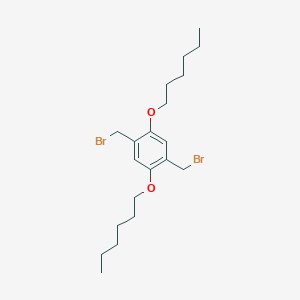


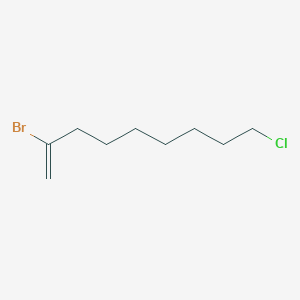
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
